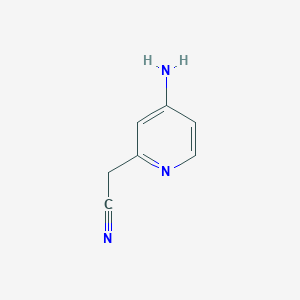

2-(4-Aminopyridin-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

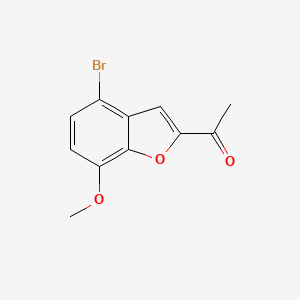

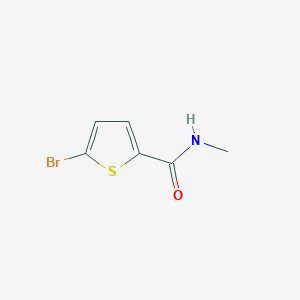

“2-(4-Aminopyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1130309-50-0 . It has a molecular weight of 133.15 . The IUPAC name for this compound is (2-amino-4-pyridinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(4-Aminopyridin-2-yl)acetonitrile” is 1S/C7H7N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1H2,(H2,9,10) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-(4-Aminopyridin-2-yl)acetonitrile” is a powder . It has a molecular weight of 133.15 . The storage temperature is not specified .

Applications De Recherche Scientifique

Electrochemical Synthesis and Biological Activity

One notable application involves the efficient electrochemical N-alkylation of N-Boc-protected 4-aminopyridines, which leads to new biologically active compounds. This process, utilizing electrogenerated acetonitrile anion, yields high reactivity due to its large tetraethylammonium counterion. Some of the synthesized compounds demonstrated antifungal and antiprotozoal activities, indicating the potential for developing new therapeutic agents (Feroci et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, a high-performance liquid chromatographic assay for 4-aminopyridine in serum highlights the compound's relevance in pharmacokinetic and pharmacodynamic studies. This methodology employs 2-aminopyridine as an internal standard, showcasing the utility of these compounds in sensitive and specific analytical contexts (Shinohara et al., 1982).

Molecular Imprinting and Selectivity

The successful molecular imprinting of 2-aminopyridine in various polymeric systems indicates another research application. These studies reveal the compound's ability to selectively bind to certain templates, offering insights into the development of highly selective sensors or separation materials (Cummins et al., 2005).

Photophysical and Spectroscopic Studies

Photophysical and spectroscopic analyses of cis-Ru(α-diimine)2(4-aminopyridine)2 complexes provide evidence of the compound's utility in studying light-induced reactions. These studies not only offer insights into the photodissociation processes but also contribute to the understanding of complex photophysical behaviors (Camilo et al., 2014).

Polymer Chemistry

The electrochemical preparation and characterization of polyaminopyridines illustrate their potential as materials for chemical analysis and sensor development. This research demonstrates the ability of these polymers to be doped with various ions, opening avenues for creating semiconducting films with specific analytical applications (Park et al., 1996).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards associated with the compound such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

2-(4-aminopyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGSAGXXJFWLAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619254 |

Source

|

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-2-yl)acetonitrile | |

CAS RN |

415912-70-8 |

Source

|

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)